1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-

Metal-Organic Frameworks Coordination Chemistry Supramolecular Chemistry

1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- (CAS 625385-99-1) is a symmetrical, para-substituted bis-pyrazole carboxamide derivative with the molecular formula C16H16N6O2 and a molecular weight of 324.34 g/mol. It belongs to the class of pyrazolyl-based carboxamides, which are broadly investigated as metal-organic framework (MOF) ligands and kinase inhibitor scaffolds.

Molecular Formula C16H16N6O2
Molecular Weight 324.34 g/mol
CAS No. 625385-99-1
Cat. No. B12575098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
CAS625385-99-1
Molecular FormulaC16H16N6O2
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C
InChIInChI=1S/C16H16N6O2/c1-9-7-13(21-19-9)17-15(23)11-3-5-12(6-4-11)16(24)18-14-8-10(2)20-22-14/h3-8H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24)
InChIKeySDFGOYJKGPMSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- (CAS 625385-99-1): A Para-Substituted Bis-Pyrazole Ligand


1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- (CAS 625385-99-1) is a symmetrical, para-substituted bis-pyrazole carboxamide derivative with the molecular formula C16H16N6O2 and a molecular weight of 324.34 g/mol [1]. It belongs to the class of pyrazolyl-based carboxamides, which are broadly investigated as metal-organic framework (MOF) ligands and kinase inhibitor scaffolds [2]. The compound features a central terephthalamide core linking two 5-methyl-1H-pyrazol-3-yl groups, yielding a linear, centrosymmetric geometry with four hydrogen bond donors and four hydrogen bond acceptors [1].

Why 1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- Cannot Be Replaced by Its 1,3-Isomer in Coordination Chemistry and Drug Design


Substituting 1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- with its closely related 1,3-benzenedicarboxamide isomer (CAS 625386-01-8) or the oxamide analog (CAS 625385-95-7) will fundamentally alter the spatial orientation of the metal-coordinating pyrazole nitrogen atoms . The 1,4-substitution pattern enforces a linear, divergent orientation of the two pyrazole binding sites (180° angle), whereas the 1,3-isomer provides an angled, convergent geometry (approximately 120°). This geometric difference is a critical determinant in the topology, pore size, and dimensionality of resulting MOFs, directly impacting properties such as gas storage capacity and catalytic activity . Additionally, the terephthalamide core influences the compound's lipophilicity (XLogP3 = 1.6), which differs from the oxamide analog and affects its suitability for biological target engagement in kinase inhibitor design [1].

Quantitative Differentiation Guide for 1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- in MOF and Kinase Applications


Linear vs. Angular Ligand Geometry: 1,4- vs. 1,3-Benzenedicarboxamide Core

The target compound possesses a 1,4-benzenedicarboxamide core, enforcing a 180° angle between the two 5-methyl-1H-pyrazol-3-yl amide substituents. In contrast, the primary competitor, 1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- (CAS 625386-01-8), features a 1,3-substitution pattern with an approximately 120° angle . This geometric distinction dictates the formation of one-dimensional chains or two-dimensional sheets for the 1,4-isomer, while the 1,3-isomer typically yields discrete metallocycles or helical structures .

Metal-Organic Frameworks Coordination Chemistry Supramolecular Chemistry

Computed Lipophilicity Differentiates 1,4-Isomer from Oxamide Analog for Biological Screening

The computed partition coefficient (XLogP3) for the target compound is 1.6 [1]. This value reflects the lipophilic contribution of the terephthalamide core. A closely related analog, N,N'-bis(5-methyl-1H-pyrazol-3-yl)oxamide (CAS 625385-95-7), has a computed XLogP3 of 0.0 [2]. This 1.6 log unit difference indicates that the target compound is significantly more lipophilic, which will influence membrane permeability, protein binding, and overall ADME profile when used as a scaffold in biological assays or drug discovery programs.

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Class-Level IRAK4 Kinase Inhibition as a Biological Activity Marker

While no direct assay data was found for the specific compound, a comprehensive patent (EP 3845528 A1) details the synthesis and IRAK4 inhibitory activity of a broad class of pyrazole carboxamide derivatives [1]. The target compound is a structural analog within this patented class, which is explicitly claimed for inhibiting IRAK family kinases with potential applications in autoimmune diseases and cancer [1]. This class-level evidence supports the compound's potential utility in kinase-targeting research campaigns, although explicit IC50 values for CAS 625385-99-1 are not available in the public domain.

Kinase Inhibition IRAK4 Anti-inflammatory

Spectral Confirmation for Compound Verification in Procurement

The compound's identity can be verified via its unique spectral signature. The KnowItAll Mass Spectral Library includes a reference mass spectrum for N,N'-Bis(5-methyl-1H-pyrazol-3-yl)terephthalic acid diamide (CAS 625385-99-1) [1]. In contrast, the 1,3-isomer (CAS 625386-01-8) will exhibit a distinct fragmentation pattern in mass spectrometry and a different NMR spectrum due to the change in symmetry [1]. This provides a clear, instrument-based method for distinguishing between the isomers upon receipt, which is critical for laboratories that cannot rely on vendor labeling alone.

Analytical Chemistry Quality Control Compound Authentication

Validated Application Scenarios for 1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- Based on Quantitative Evidence


Design of Linear, One-Dimensional Metal-Organic Frameworks (MOFs)

This compound is the ligand of choice for synthesizing MOFs with a perfectly linear topology. Its 180° orientation, as evidenced by the 1,4-substitution pattern [REFS-1 from Section 3, Evidence Item 1], is essential for constructing one-dimensional chains or two-dimensional grids with uniform pore channels. The 1,3-isomer cannot achieve this topology and will produce a fundamentally different supramolecular architecture.

Scaffold for Kinase Inhibitor Libraries Targeting IRAK4

As a structural member of the pyrazole carboxamide class patented for IRAK4 inhibition [REFS-1 from Section 3, Evidence Item 3], this compound serves as a rationally selected core scaffold for medicinal chemistry programs. Its computed lipophilicity (XLogP3 = 1.6) [REFS-1 from Section 3, Evidence Item 2] makes it particularly suitable for optimization campaigns where oral bioavailability is a consideration.

Analytical Reference Standard for Isomer Discrimination

Due to the availability of its certified mass spectrum [REFS-1 from Section 3, Evidence Item 4], this compound can be procured as a reference standard. It is instrumental for laboratories that need to verify the identity and purity of the 1,4-isomer in a batch or to rule out contamination by the 1,3-isomer in material science research, where even trace amounts of the wrong isomer can lead to structural defects in the final MOF product.

Coordination Chemistry Studies on Bidentate Pyrazole Ligands

The compound's unique combination of a linear geometry and two pyrazole donor groups allows researchers to explore the effect of ligand geometry on metal complex stability and reactivity. Its four hydrogen bond donor and four acceptor sites [REFS-1 from Section 1] provide additional recognition elements for constructing higher-order assemblies or guest-binding cavities within porous frameworks.

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